
Cytoglobosin C: A Mycotoxin of Concern in
Indoor Environments

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Cytoglobosin C

Cat. No.: B12409017 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
Cytoglobosin C is a member of the cytochalasan family of mycotoxins, a group of secondary

metabolites produced by various fungi.[1][2] It is structurally characterized by a

perhydroisoindolone moiety fused to a macrocyclic ring. In indoor environments, Cytoglobosin
C is primarily produced by the fungus Chaetomium globosum, a common colonizer of water-

damaged building materials.[3][4][5][6] The presence of C. globosum and its mycotoxins in

indoor settings is a growing health concern due to their potential toxic effects.[5] This technical

guide provides a comprehensive overview of Cytoglobosin C, focusing on its properties,

biosynthesis, toxicology, and the methodologies used for its study.

Chemical and Physical Properties
Cytoglobosin C is a complex organic molecule with the chemical formula C32H36N2O5 and a

molecular weight of 528.64 g/mol .[7][8] Its structure features a 10-(indol-3-yl) group, which is

characteristic of many chaetoglobosins. The intricate three-dimensional structure of

Cytoglobosin C is crucial for its biological activity, particularly its interaction with actin.

Biosynthesis
The biosynthesis of chaetoglobosins, including Cytoglobosin C, is a complex process

involving a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS)
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pathway.[9][10] The backbone of the molecule is assembled from acetate and malonate units

by the PKS domains, while the indole moiety is derived from the amino acid tryptophan,

incorporated by the NRPS domain.[1][2] A series of subsequent enzymatic modifications,

including oxidations and cyclizations, leads to the final complex structure of Cytoglobosin C.

The expression of the biosynthetic gene cluster responsible for chaetoglobosin production is

influenced by environmental factors such as pH, with neutral pH favoring the production of

Chaetoglobosin C by C. globosum.[3][6]

Toxicology and Mechanism of Action
The primary mechanism of toxicity for Cytoglobosin C and other cytochalasans is their

interaction with the cellular cytoskeleton. Specifically, they bind to the barbed end of actin

filaments, inhibiting both the association and dissociation of actin monomers.[11][12][13] This

disruption of actin dynamics interferes with crucial cellular processes that are dependent on a

functional actin cytoskeleton.

Cytotoxicity
Cytoglobosin C exhibits cytotoxic effects against a range of mammalian cell lines. This

cytotoxicity is a direct consequence of its ability to disrupt the actin cytoskeleton, leading to the

inhibition of cell division, migration, and the maintenance of cell morphology. The table below

summarizes the available quantitative data on the cytotoxic activity of Cytoglobosin C and its

close structural analogs.
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Compound Cell Line Assay IC50 Reference

Cytoglobosin C
Murine Leukemia

P388
MTT Assay 1.5 µg/mL

Udagawa et al.,

1979

Chaetoglobosin

A

Human Lung

Carcinoma

(A549)

MTT Assay 6.56 µM
Huang et al.,

2016[6]

Chaetoglobosin

A

Human Gastric

Carcinoma

(SGC-7901)

MTT Assay 7.48 µM
Huang et al.,

2016[6]

Chaetoglobosin

A

Human

Melanoma

(MDA-MB-435)

MTT Assay 37.56 µM
Huang et al.,

2016[6]

Chaetoglobosin

A

Human

Hepatoma

(HepG2)

MTT Assay 38.62 µM
Huang et al.,

2016[6]

Chaetoglobosin

A

Human Colon

Carcinoma

(HCT116)

MTT Assay 3.15 µM
Jiang et al.,

2017[6]

Chaetoglobosin

A

Murine Leukemia

(P388)
MTT Assay 3.67 µM

Nath et al.,

2014[6]

Chaetoglobosin

E

Human

Esophageal

Squamous

Carcinoma

(KYSE-30)

MTT Assay ~5 µM [14]

Chaetoglobosin

E

Human

Esophageal

Squamous

Carcinoma

(KYSE-150)

MTT Assay ~10 µM [14]

Chaetoglobosin

E

Human

Esophageal

MTT Assay ~15 µM [14]
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Squamous

Carcinoma (TE-

1)

Chaetoglobosin

G

Human Non-

small Cell Lung

Cancer (A549)

MTT Assay
Dose-dependent

inhibition
[2]

Genotoxicity
There is currently a lack of specific studies on the genotoxicity of Cytoglobosin C. However,

given that some mycotoxins can induce DNA damage, this is an area that warrants

investigation. Standard genotoxicity assays, such as the Ames test (for mutagenicity), the

micronucleus assay (for clastogenicity), and the comet assay (for DNA strand breaks), would

be appropriate for assessing the genotoxic potential of Cytoglobosin C.[8][15][16][17]

Apoptosis and Cell Cycle Arrest
Disruption of the actin cytoskeleton by cytochalasans is a potent trigger for apoptosis, or

programmed cell death. While specific quantitative data for Cytoglobosin C-induced apoptosis

is limited, studies on related chaetoglobosins demonstrate their ability to induce this process.

For instance, Chaetoglobosin A has been shown to induce apoptosis in human bladder cancer

cells.[18] The apoptotic process is often accompanied by cell cycle arrest. Chaetoglobosin E,

for example, causes G2/M phase arrest in esophageal squamous carcinoma cells.[14] It is

highly probable that Cytoglobosin C induces similar effects due to its shared mechanism of

action.

Signaling Pathways
The cytotoxic and pro-apoptotic effects of chaetoglobosins are mediated through the

modulation of various intracellular signaling pathways. While the specific pathways affected by

Cytoglobosin C have not been extensively studied, research on other chaetoglobosins

provides valuable insights.

Diagram of Signaling Pathways Potentially Affected by Cytoglobosin C
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Caption: Postulated signaling pathways affected by Cytoglobosin C.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/product/b12409017?utm_src=pdf-body-img
https://www.benchchem.com/product/b12409017?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12409017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Studies on Chaetoglobosin G suggest that it can inhibit the EGFR/MEK/ERK signaling

pathway, leading to cell cycle arrest and autophagy.[2] Research on Chaetoglobosin A indicates

its involvement in the activation of the MAPK and PI3K/AKT/mTOR pathways, ultimately

inducing apoptosis.[18] Given the structural similarity and shared primary target, it is plausible

that Cytoglobosin C modulates these or similar pathways.

Experimental Protocols
Detection and Quantification in Indoor Environments
Objective: To extract and quantify Cytoglobosin C from indoor environmental samples (e.g.,

dust, building materials).

Methodology: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Sample Collection: Collect dust samples using a standardized vacuuming method or collect

fragments of contaminated building materials.

Extraction:

Weigh a known amount of the sample material.

Extract the mycotoxins using an organic solvent such as methanol or a mixture of

acetonitrile and water.

Facilitate extraction using ultrasonication or shaking for a defined period.

Centrifuge the sample to pellet the solid material.

Collect the supernatant containing the extracted mycotoxins.

Filter the supernatant through a 0.22 µm syringe filter.

HPLC-MS Analysis:

Inject a known volume of the filtered extract into an HPLC system coupled with a mass

spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer).
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Separate the mycotoxins on a C18 reversed-phase column using a gradient elution with a

mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol),

both typically containing a small amount of a modifier like formic acid or ammonium

formate to improve ionization.

Detect and quantify Cytoglobosin C using the mass spectrometer operating in selected

reaction monitoring (SRM) or full scan mode.

Generate a calibration curve using certified standards of Cytoglobosin C to quantify the

concentration in the samples.[3][10][19]

Diagram of Experimental Workflow for Indoor Sample Analysis

1. Sample Collection
(Dust, Building Material)

2. Solvent Extraction
(e.g., Methanol, Acetonitrile/Water)

3. Filtration
(0.22 µm filter)

4. HPLC-MS Analysis
(Separation and Detection)

5. Quantification
(using calibration curve)

Click to download full resolution via product page

Caption: Workflow for Cytoglobosin C analysis in indoor samples.

Cytotoxicity Assay
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Objective: To determine the half-maximal inhibitory concentration (IC50) of Cytoglobosin C on

a mammalian cell line.

Methodology: MTT Assay

Cell Culture: Culture the desired mammalian cell line in appropriate growth medium in a 96-

well plate at a predetermined seeding density. Allow the cells to adhere overnight.

Treatment: Prepare serial dilutions of Cytoglobosin C in the cell culture medium. Remove

the old medium from the cells and add the medium containing different concentrations of

Cytoglobosin C. Include a vehicle control (e.g., DMSO) and a no-treatment control.

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a

humidified atmosphere with 5% CO2.

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial

dehydrogenases will reduce the yellow MTT to purple formazan crystals.

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol

with HCl) to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of the purple solution at a specific

wavelength (e.g., 570 nm) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

control. Plot the cell viability against the logarithm of the Cytoglobosin C concentration and

determine the IC50 value using non-linear regression analysis.[7]

Apoptosis Assay
Objective: To detect and quantify apoptosis induced by Cytoglobosin C.

Methodology: Annexin V-FITC and Propidium Iodide (PI) Staining with Flow Cytometry

Cell Treatment: Culture cells in a suitable format (e.g., 6-well plates) and treat them with

different concentrations of Cytoglobosin C for a defined period. Include a positive control for

apoptosis (e.g., staurosporine) and an untreated control.
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Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle

detachment method (e.g., trypsin-EDTA followed by neutralization with serum-containing

medium).

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

Staining:

Resuspend the cell pellet in 1X Annexin V binding buffer.

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

Incubate the cells in the dark at room temperature for 15 minutes.

Flow Cytometry Analysis:

Analyze the stained cells using a flow cytometer.

Excite the fluorochromes with an appropriate laser (e.g., 488 nm) and collect the emission

signals in the corresponding detectors (e.g., FITC channel for Annexin V and PE or a

similar channel for PI).

Differentiate cell populations:

Annexin V- / PI-: Live cells

Annexin V+ / PI-: Early apoptotic cells

Annexin V+ / PI+: Late apoptotic/necrotic cells

Annexin V- / PI+: Necrotic cells

Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of

apoptosis induced by Cytoglobosin C.[20][21][22][23][24]

Diagram of Apoptosis Assay Workflow
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1. Cell Treatment with Cytoglobosin C

2. Harvest Adherent and Floating Cells

3. Stain with Annexin V-FITC and PI

4. Flow Cytometry Analysis

5. Quantify Apoptotic Cell Populations

Click to download full resolution via product page

Caption: Workflow for assessing Cytoglobosin C-induced apoptosis.

Conclusion and Future Directions
Cytoglobosin C is a mycotoxin of significant concern in indoor environments due to its

production by the common mold Chaetomium globosum and its potent cytotoxic effects. Its

mechanism of action, centered on the disruption of the actin cytoskeleton, leads to a cascade

of cellular events including cell cycle arrest and apoptosis. While our understanding of the

toxicology of chaetoglobosins as a class has advanced, further research is needed to

specifically delineate the toxicological profile of Cytoglobosin C. Key areas for future

investigation include:

Comprehensive Cytotoxicity Screening: Determining the IC50 values of Cytoglobosin C
across a broader range of human cell lines, including non-cancerous cell lines, to better

assess its overall toxicity.
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Genotoxicity Assessment: Conducting a battery of genotoxicity assays to evaluate the

mutagenic and clastogenic potential of Cytoglobosin C.

In-depth Signaling Pathway Analysis: Elucidating the specific intracellular signaling pathways

modulated by Cytoglobosin C to fully understand its molecular mechanisms of action.

In Vivo Studies: Conducting animal studies to investigate the systemic toxicity, toxicokinetics,

and potential long-term health effects of Cytoglobosin C exposure.

Development of Standardized Analytical Methods: Refining and validating analytical methods

for the routine detection and quantification of Cytoglobosin C in indoor environmental

samples to aid in exposure assessment and risk management.

A deeper understanding of the properties and toxicological effects of Cytoglobosin C is

essential for researchers, scientists, and drug development professionals to accurately assess

the risks associated with its presence in indoor environments and to explore any potential

therapeutic applications of its unique biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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